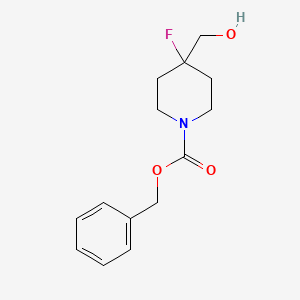

Benzyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

カタログ番号 B8270336

CAS番号:

240400-84-4

分子量: 267.30 g/mol

InChIキー: SQMPZGSUNNMVKE-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

“Benzyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H18FNO3 . It is used as an intermediate in the synthesis of benzoyloxyethyl piperidine methylamine, and it acts as a fluorescent antagonist of the human 5-HT4 receptor .

Chemical Reactions Analysis

“Benzyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate” can be used as a reactant for the synthesis of various compounds. For instance, it can be used in the synthesis of orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, piperidine derivatives, molecular rods, oxazolidinone-quinolone hybrids, and their antibacterial activity .特性

CAS番号 |

240400-84-4 |

|---|---|

製品名 |

Benzyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate |

分子式 |

C14H18FNO3 |

分子量 |

267.30 g/mol |

IUPAC名 |

benzyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H18FNO3/c15-14(11-17)6-8-16(9-7-14)13(18)19-10-12-4-2-1-3-5-12/h1-5,17H,6-11H2 |

InChIキー |

SQMPZGSUNNMVKE-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCC1(CO)F)C(=O)OCC2=CC=CC=C2 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

A mixture of 5 ml hydrogen fluoride pyridine and 20 ml methylene chloride was cooled, and 10 ml solution of 4.95 g of benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate in methylene chloride was added dropwise thereinto over 25 min such that the bulk temperature was 0° C. or less. The mixture was stirred for 35 min under ice-cooling. The reaction solution was poured into a mixture of saturated sodium bicarbonate and ice. The organic layer was recovered, dried over anhydrous magnesium sulfate, and filtered. The filtrate was evaporated, and then subjected to silica gel column chromatography to give 2.84 g of the title compound.

[Compound]

Name

solution

Quantity

10 mL

Type

reactant

Reaction Step Two

Quantity

4.95 g

Type

reactant

Reaction Step Two

Name

Synthesis routes and methods II

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (7.0 g, 32.8 mmol) in CH2Cl2 (14 mL) at −10° C. was added HF-pyridine (11.6 mL, 82.1 mmol) portionwise. The reaction mixture was stirred for 10 min at −10° C., warmed to RT. After stirring for 16 h, the reaction was quenched with aqueous NaCO3, and extracted with CH2Cl2. The aquoues layer was concentrated to a white paste that was suspended in CH2Cl2 (100 mL). N-benzyloxycarbonyloxysuccinimide (8.2 g, 32.8 mmol) was added and the mixture was stirred at RT for 3 h. The reaction mixture was partitioned between EtOAc and H2O, the organic layer was dried over Na2SO4, filtered and concentrated. Purification on silica gel (10:1 to 1:1 hexanes:EtOAc) gave benzyl 4-fluoro4-(hydroxymethyl)-piperidine-1-carboxylate as a clear oil. M.S. (M+1): 268

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7,8,9-Tetrahydro-5H-pyrimido[4,5-b]indol-4-ol](/img/structure/B8270292.png)

![(2R)-2-(2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B8270324.png)

![(betaR)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pyridinepropanoic acid](/img/structure/B8270352.png)

![5-Bromospiro[indoline-3,4'-piperidine]](/img/structure/B8270379.png)